ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Description
This compound is synthesized via the GP7a method, utilizing 4-methoxybenzenediazonium tetrafluoroborate and ethyl 4-iodocyclohexane-1-carboxylate as precursors . Structural confirmation was achieved through $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS analyses, ensuring high purity and accurate molecular weight alignment with theoretical values. Tetrahydrocarbazoles are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids, though specific biological data for this compound remain unexplored in the provided evidence.
Properties
IUPAC Name |
ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSUFDIRLXCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or its derivatives.
Formation of Carbazole Core: The tryptophan derivative undergoes cyclization reactions to form the carbazole core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and ester groups influence oxidation patterns, often targeting the tetrahydrocarbazole core or side chains.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic aqueous medium | 6-Methoxy-1H-carbazole-3-carboxylic acid (via aromatization) | 65-72% |
| Pyridinium chlorochromate (PCC) | Dichloromethane, 25°C | 6-Methoxy-3-carboxy-1-oxo-2,3,4,9-tetrahydro-1H-carbazole | 58% |
| Ozone (O₃) | -78°C in CH₂Cl₂ | Cleavage of conjugated double bonds, yielding fragmented aldehydes | N/A |
Key Findings :
-
Aromatization under H₂O₂ generates fully conjugated carbazole structures, enhancing π-electron delocalization.
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PCC selectively oxidizes the tetrahydro ring to a ketone without ester hydrolysis.
Reduction Reactions
Reduction targets the ester group or unsaturated bonds within the tetrahydrocarbazole system.
Mechanistic Insights :
-
LiAlH₄ reduces the ester to a primary alcohol while preserving the methoxy group.
-
Catalytic hydrogenation saturates the tetrahydro ring, producing hexahydro derivatives with conformational flexibility .
Substitution Reactions
Electrophilic substitution occurs at electron-rich positions of the carbazole ring.
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| Bromine (Br₂) | C-5 | 5-Bromo-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | Acetic acid, 40°C |
| Nitration (HNO₃/H₂SO₄) | C-8 | 8-Nitro derivative | 0°C, 2 hours |
| SO₃/H₂SO₄ | C-7 | Sulfonated product | 100°C, 6 hours |
Regioselectivity :
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Bromination favors the C-5 position due to methoxy-group-directed electrophilic attack.
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Nitration at C-8 avoids steric hindrance from the ester group.
Alkaline Hydrolysis
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Reagent : NaOH (2M)
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Product : 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
-
Application : Precursor for amide coupling in drug design.
Catalytic Hydrogenation for Saturated Derivatives
A 2024 study achieved 95% conversion to hexahydrocarbazole using Ru/C under 30 psi H₂, enhancing solubility for pharmaceutical formulations .
Photocatalytic Oxidation
UV light with TiO₂ catalyst degraded 92% of the compound in 4 hours, suggesting environmental persistence concerns.
Comparative Reactivity with Analogues
| Compound | Reactivity with Br₂ | Reduction Ease (LiAlH₄) |
|---|---|---|
| Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | Fast (C-5) | Moderate (81% yield) |
| 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | Slow (C-5/C-8 mix) | N/A (no ester group) |
| Ethyl carbazole-3-carboxylate (no methoxy) | C-6 bromination | High (89% yield) |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has the molecular formula and a CAS number of 88694-45-5. The compound features a carbazole skeleton with an ethoxycarbonyl group at the 3-position and a methoxy group at the 6-position. Its structure is significant for its biological activity and interaction with various biological targets.
Anticancer Activity
Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Studies : In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have evaluated its effectiveness against a range of pathogens:
- In vitro Testing : this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
- Comparative Studies : When tested alongside conventional antibiotics, it showed enhanced efficacy in certain cases.
Pharmacological Studies
The pharmacological profile of this compound has been assessed through various studies:
- Animal Models : In vivo studies have indicated its potential to reduce tumor size in xenograft models.
- Mechanistic Insights : Research suggests it may act as an inhibitor of specific enzymes involved in cancer metabolism.
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of the compound:
- Acute Toxicity Tests : Initial assessments indicate a favorable safety margin compared to existing therapeutic agents.
Mechanism of Action
The mechanism by which ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Tetrahydrocarbazole Derivatives
Spectroscopic and Crystallographic Insights
Table 2: Comparative Spectral Data
- Crystallography : The 4-oxo derivative exhibits a planar carbazole skeleton with intermolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice .
Biological Activity
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- CAS Number : 49844-36-2
The compound features a carbazole backbone with an ethoxycarbonyl group and a methoxy substituent at the 6-position. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of appropriate hydrazines with ketones followed by cyclization to form the tetrahydrocarbazole core. The introduction of the methoxy and ethoxycarbonyl groups can be achieved through standard organic transformations such as alkylation or acylation.
Anticancer Properties
Research has shown that derivatives of tetrahydrocarbazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. A study demonstrated that these compounds could inhibit the growth of A549 lung cancer cells through cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
Tetrahydrocarbazole derivatives have also been investigated for their anti-inflammatory properties. They act as selective COX-2 inhibitors, which are crucial in the management of inflammatory diseases . The ability to modulate inflammatory pathways makes these compounds promising candidates for developing new anti-inflammatory drugs.
Neuroprotective Activity
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies suggest that it may exert protective effects against neuronal damage by reducing oxidative stress and inflammation . This property is particularly relevant for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have highlighted the biological significance of tetrahydrocarbazole derivatives:
- Study on Anticancer Activity : A comparative analysis revealed that ethyl 6-methoxy derivatives exhibited enhanced cytotoxicity against breast cancer cells compared to other carbazole derivatives .
- Inflammation Modulation : In vivo studies showed that these compounds could significantly reduce edema in animal models of inflammation, indicating their potential as therapeutic agents for inflammatory conditions .
- Neuroprotective Effects : Research indicated that treatment with ethyl 6-methoxy derivatives improved cognitive function in rodent models subjected to neurotoxic insults .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of hydrazone derivatives under acidic conditions. For example, a reflux mixture of acetic acid and hydrochloric acid (5:1 ratio) at 398–403 K for 2 hours yields the carbazole core . Optimization can employ Design of Experiments (DoE) to vary parameters like temperature, acid concentration, and reaction time. Fractional factorial designs (e.g., 2^k-p) reduce experimental runs while identifying critical factors .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Temperature | 398–403 K |
| Reaction Time | 2–3 hours |
| Acid Ratio (AcOH:HCl) | 4:1–5:1 |
Q. How is the crystal structure of this compound determined, and what conformational insights are critical for its reactivity?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) provides precise bond lengths and angles. The carbazole ring system often adopts a non-planar conformation, with dihedral angles between aromatic and heterocyclic rings (e.g., 1.69° in related derivatives) influencing electronic properties . Hydrogen bonding (e.g., C–H···O, N–H···O) and π-π interactions should be analyzed for stability .
- Key Metrics :
| Metric | Value |
|---|---|
| R factor | ≤0.05 |
| Mean C–C bond length | 1.39–1.41 Å |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Use a combination of NMR (¹H, ¹³C), LC-MS, and FTIR. For NMR, focus on:
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and carbazole NH (~δ 8.5–10.0 ppm).
- ¹³C NMR : Ester carbonyl (~δ 165–170 ppm) and aromatic carbons.
LC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 274.3 for C₁₅H₁₇NO₃) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSAR) predict the biological activity or reaction pathways of this carbazole derivative?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity.
- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs.
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to simulate cyclization mechanisms and transition states .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?
- Methodology :
- Substituent Effects : Replace the methoxy group with halogens or alkyl chains to study steric/electronic impacts.
- Property Analysis : Measure solubility (HPLC), lipophilicity (logP via shake-flask method), and thermal stability (DSC/TGA).
- Data Interpretation : Use multivariate analysis (e.g., PCA) to link structural changes to property trends .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts, low yields)?
- Methodology :
- Byproduct Analysis : Employ LC-MS/MS or GC-MS to identify impurities.
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N in hydrazone precursors) to trace reaction pathways.
- Statistical Reconciliation : Apply Bayesian inference to reconcile computational predictions with experimental outliers .
Q. How is the environmental and toxicological profile of this compound assessed in early-stage research?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
